molecular formula C12H17N B15071098 (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15071098
M. Wt: 175.27 g/mol
InChI Key: YCQQIGNKPQHCNT-LBPRGKRZSA-N
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Description

(S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a tetrahydronaphthalene backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene, followed by N-alkylation using ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and automated N-alkylation processes can enhance efficiency and scalability. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize the yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced further to form more saturated amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: More saturated amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

(S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential interactions with biological receptors, which can lead to the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects.

Comparison with Similar Compounds

    ®-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, which may have different biological activities.

    N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a methyl group instead of an ethyl group.

    1,2,3,4-tetrahydronaphthalen-1-amine: The parent compound without the N-ethyl substitution.

Uniqueness: (S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its interaction with biological systems and its chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-N-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3/t12-/m0/s1

InChI Key

YCQQIGNKPQHCNT-LBPRGKRZSA-N

Isomeric SMILES

CCN[C@H]1CCCC2=CC=CC=C12

Canonical SMILES

CCNC1CCCC2=CC=CC=C12

Origin of Product

United States

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